6-Chloro-4-[[1-(3-phenylpropyl)piperidin-4-yl]amino]chromen-2-one
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Overview
Description
6-Chloro-4-[[1-(3-phenylpropyl)piperidin-4-yl]amino]chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The addition of a piperidinyl group and a phenylpropyl group further enhances its chemical complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-[[1-(3-phenylpropyl)piperidin-4-yl]amino]chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the chloro group: Chlorination of the chromen-2-one core can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the piperidinyl group: This step involves the reaction of the chlorinated chromen-2-one with 1-(3-phenylpropyl)piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-[[1-(3-phenylpropyl)piperidin-4-yl]amino]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
6-Chloro-4-[[1-(3-phenylpropyl)piperidin-4-yl]amino]chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-[[1-(3-phenylpropyl)piperidin-4-yl]amino]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-[[1-(3-phenylpropyl)piperidin-4-yl]amino]chromen-2-one: shares structural similarities with other chromen-2-one derivatives and piperidine-containing compounds.
Indole derivatives: These compounds also contain a fused ring system and exhibit diverse biological activities.
Piperidine derivatives: These compounds are widely used in pharmaceuticals and exhibit various pharmacological properties.
Uniqueness
- The unique combination of the chromen-2-one core with the piperidinyl and phenylpropyl groups distinguishes this compound from other similar compounds. This unique structure may contribute to its specific biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H25ClN2O2 |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
6-chloro-4-[[1-(3-phenylpropyl)piperidin-4-yl]amino]chromen-2-one |
InChI |
InChI=1S/C23H25ClN2O2/c24-18-8-9-22-20(15-18)21(16-23(27)28-22)25-19-10-13-26(14-11-19)12-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-9,15-16,19,25H,4,7,10-14H2 |
InChI Key |
DBVHRKVRLJTZND-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=CC(=O)OC3=C2C=C(C=C3)Cl)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
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